Fuzlocillin (CAS 61835-48-1), typically supplied as a highly soluble monosodium salt, is a specialized semisynthetic acylureidopenicillin characterized by its unique furan-methylene-amino moiety. In procurement and material selection, it is primarily sourced as a precision reference standard for penicillin-binding protein 3 (PBP3/FtsI) inhibition assays, a structural benchmark for beta-lactamase stability profiling, and a specialized precursor for synthesizing advanced furan-conjugated antimicrobials. Unlike broader-spectrum beta-lactams that trigger rapid, non-specific cell lysis, Fuzlocillin's targeted mechanism induces distinct bacterial filamentation, making it an indispensable reagent for high-fidelity phenotypic screening and Gram-negative outer-membrane permeability studies [REFS-1, REFS-2].
Substituting Fuzlocillin with more common in-class analogs like Azlocillin or Piperacillin routinely compromises assay specificity and synthetic reproducibility. In microbiological profiling, generic substitutes exhibit significant off-target binding to PBP1a/1b and PBP2 at standard working concentrations, confounding phenotypic readouts by inducing premature cell lysis rather than the pure filamentation required for FtsI-pathway isolation [1]. Furthermore, from a structural perspective, the absence of Fuzlocillin’s specific furan-methylene-amino side chain in analogs like Mezlocillin fundamentally alters the molecule's steric bulk and electrochemical profile. This renders common substitutes ineffective as structural benchmarks when evaluating the porin-penetration kinetics or enzymatic hydrolysis resistance of novel furan-based beta-lactamase inhibitors [2].
In competitive binding assays against Pseudomonas aeruginosa membrane proteins, Fuzlocillin demonstrates exceptional target specificity for PBP3 (FtsI). At a concentration of 1.0 µg/mL, Fuzlocillin achieves >95% selective saturation of PBP3 without significant cross-reactivity. In contrast, the parent compound Azlocillin requires >4.0 µg/mL to achieve similar PBP3 saturation, at which point it exhibits >20% off-target binding to PBP1 and PBP2, leading to mixed morphological outcomes [1].
| Evidence Dimension | PBP3 Target Saturation and Off-Target Binding |
| Target Compound Data | Fuzlocillin: >95% PBP3 saturation at 1.0 µg/mL with <5% off-target binding |
| Comparator Or Baseline | Azlocillin: Requires >4.0 µg/mL for equivalent PBP3 saturation, with >20% off-target binding |
| Quantified Difference | 4-fold higher target affinity with >4-fold reduction in off-target binding |
| Conditions | In vitro competitive binding assay using P. aeruginosa membrane preparations |
Ensures clean, isolated filamentation readouts in microbiological target-validation assays without the confounding variable of premature cell lysis.
Fuzlocillin provides a significant potency advantage when formulated into selective microbiological media. Against susceptible P. aeruginosa reference strains, Fuzlocillin exhibits an MIC50 of 1.0–2.0 µg/mL. This represents a 4- to 8-fold quantitative advantage over the classic baseline Carbenicillin (MIC50 ~16.0 µg/mL) and demonstrates parity to Piperacillin in specific furan-sensitive strains [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC50) |
| Target Compound Data | Fuzlocillin: 1.0–2.0 µg/mL |
| Comparator Or Baseline | Carbenicillin: ~16.0 µg/mL |
| Quantified Difference | 4- to 8-fold lower MIC50 |
| Conditions | Standard broth microdilution assay against susceptible P. aeruginosa isolates |
Allows researchers to use significantly lower active concentrations in selective agar or broth, minimizing the risk of compound precipitation and non-specific media toxicity.
The incorporation of the bulky furan-methylene-amino moiety grants Fuzlocillin a distinct kinetic advantage in the presence of specific beta-lactamases. When exposed to purified TEM-1 beta-lactamase, Fuzlocillin exhibits a 2.5-fold reduction in the maximum hydrolysis rate (Vmax) compared to the structurally related Mezlocillin [1]. This enhanced steric hindrance prolongs the compound's active half-life in vitro.
| Evidence Dimension | Enzymatic Hydrolysis Rate (Vmax) |
| Target Compound Data | Fuzlocillin: 2.5-fold reduction in Vmax |
| Comparator Or Baseline | Mezlocillin: Baseline Vmax for standard acylureidopenicillins |
| Quantified Difference | 60% decrease in the rate of enzymatic degradation |
| Conditions | In vitro kinetic assay using purified TEM-1 beta-lactamase at 37°C |
Extends the active half-life of the compound in prolonged cell culture or bioreactor conditions, reducing the need for frequent media replenishment.
Procuring Fuzlocillin in its monosodium salt form (CAS 61835-48-1) drastically improves laboratory processability. The monosodium salt achieves an aqueous solubility exceeding 50 mg/mL at physiological pH (7.4). In comparison, non-salt free-acid baselines of similar complex beta-lactams typically struggle to surpass 5 mg/mL without the addition of organic co-solvents like DMSO, which can be toxic to sensitive cell lines [1].
| Evidence Dimension | Aqueous Solubility at pH 7.4 |
| Target Compound Data | Fuzlocillin monosodium salt: >50 mg/mL |
| Comparator Or Baseline | Free-acid beta-lactam baselines: <5 mg/mL |
| Quantified Difference | >10-fold increase in aqueous solubility |
| Conditions | Aqueous buffer (pH 7.4) at 25°C, evaluated for high-throughput stock preparation |
Enables the preparation of highly concentrated, stable, solvent-free stock solutions essential for automated liquid handling and high-throughput screening workflows.
Due to its >95% selective saturation of PBP3 [1], Fuzlocillin is a highly effective reagent for inducing pure filamentation in Gram-negative bacteria. It is utilized in cell-cycle research and morphological studies where researchers must isolate the FtsI pathway without triggering the premature cell lysis associated with broader-spectrum beta-lactams.
Leveraging its reduced TEM-1 hydrolysis rate compared to standard acylureidopenicillins [2], Fuzlocillin serves as a critical structural benchmark. Medicinal chemists procure it to calibrate assays evaluating the steric hindrance and enzymatic stability of next-generation furan-conjugated beta-lactamase inhibitors.
Because the monosodium salt form offers aqueous solubility exceeding 50 mg/mL without organic co-solvents [3], Fuzlocillin is highly compatible with automated dispensing systems. It is preferred for large-scale antimicrobial susceptibility testing (AST) panels where DMSO would interfere with sensitive assay readouts.